Mopipp
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MOPIPP is synthesized through a series of chemical reactions involving indole and chalcone derivatives. The synthesis typically involves the following steps:
Formation of Indole Derivative: The indole derivative is prepared through a reaction involving indole and an appropriate aldehyde under acidic conditions.
Chalcone Formation: The chalcone derivative is synthesized by reacting an acetophenone derivative with a benzaldehyde derivative in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the indole and chalcone derivatives under specific conditions to form this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
MOPIPP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chalcone derivatives, while reduction may produce reduced indole derivatives .
Scientific Research Applications
MOPIPP has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study chalcone and indole chemistry.
Biology: It is employed in research on cellular processes such as autophagy and vacuolization.
Medicine: this compound shows potential in cancer research, particularly in inhibiting glioblastoma progression.
Industry: The compound is explored for its potential in developing new therapeutic agents and drug delivery systems
Mechanism of Action
MOPIPP exerts its effects through several mechanisms:
Induction of Vacuolization: this compound induces vacuolization in late endosome compartments, disrupting endolysosomal trafficking.
Inhibition of Glucose Uptake: The compound interferes with glucose uptake and glycolytic metabolism.
Activation of Stress Kinase Pathways: This compound activates the JNK1/2 stress kinase pathway, leading to phosphorylation of proteins such as c-Jun, Bcl-2, and Bcl-xL
Comparison with Similar Compounds
MOPIPP is compared with other similar compounds, such as:
Vacuolin-1: A triazine-based compound that also induces vacuolization but has distinct chemical properties.
MOMIPP: A closely related indole-based chalcone that is cytotoxic and induces methuosis, a form of non-apoptotic cell death
Uniqueness of this compound
This compound is unique due to its non-cytotoxic nature and ability to increase exosome production without significant cytotoxicity. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(E)-3-(5-methoxy-2-propyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H20N2O2/c1-3-4-18-16(6-8-20(23)14-9-11-21-12-10-14)17-13-15(24-2)5-7-19(17)22-18/h5-13,22H,3-4H2,1-2H3/b8-6+ |
InChI Key |
AKHPVAVYPREXID-SOFGYWHQSA-N |
Isomeric SMILES |
CCCC1=C(C2=C(N1)C=CC(=C2)OC)/C=C/C(=O)C3=CC=NC=C3 |
Canonical SMILES |
CCCC1=C(C2=C(N1)C=CC(=C2)OC)C=CC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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